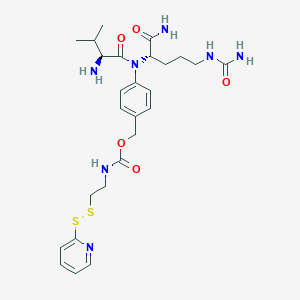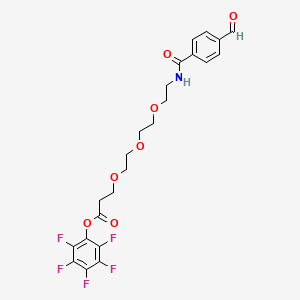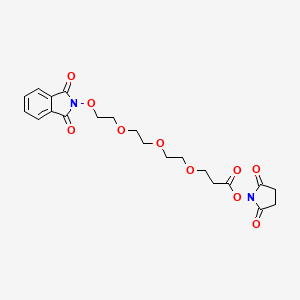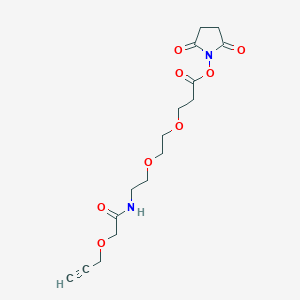
PDP-C1-Ph-Val-Cit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDP-C1-Ph-Val-Cit es un enlace escindido que se utiliza en la síntesis de conjugados de anticuerpo-fármaco (ADC). Estos enlaces juegan un papel crucial en la administración dirigida de fármacos a células específicas, particularmente en la terapia del cáncer. El compuesto está diseñado para ser estable en el torrente sanguíneo pero escindido dentro de la célula diana, lo que garantiza que el fármaco se libere precisamente donde se necesita .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de PDP-C1-Ph-Val-Cit implica múltiples pasos, incluida la formación de enlaces peptídicos y la incorporación de un enlace escindido. La ruta sintética general incluye:
Formación del esqueleto peptídico: Esto implica el acoplamiento de aminoácidos como valina y citrulina utilizando técnicas de síntesis de péptidos estándar.
Incorporación del enlace escindido: El enlace se introduce mediante una reacción con un grupo funcional adecuado en el esqueleto peptídico. Este paso a menudo implica el uso de grupos protectores para garantizar reacciones selectivas.
Desprotección final y purificación: Los grupos protectores se eliminan y el producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC).
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando sintetizadores de péptidos automatizados y sistemas de purificación a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar la coherencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
PDP-C1-Ph-Val-Cit se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de escisión: El compuesto está diseñado para ser escindido en condiciones específicas, como la presencia de ciertas enzimas o cambios en el pH.
Reacciones de sustitución: El enlace se puede modificar mediante reacciones de sustitución para introducir diferentes grupos funcionales o para unir varios fármacos.
Reactivos y Condiciones Comunes
Reacciones de escisión: Las enzimas como la catepsina B se utilizan comúnmente para escindir el enlace dentro de la célula diana.
Reacciones de sustitución: Los reactivos como las carbodiimidas y las aminas se utilizan para introducir nuevos grupos funcionales.
Principales Productos Formados
Los principales productos formados a partir de la escisión de this compound son el fármaco activo y el enlace escindido. Los productos específicos dependen de la naturaleza del fármaco unido y de las condiciones en las que se produce la escisión .
Aplicaciones Científicas De Investigación
PDP-C1-Ph-Val-Cit tiene una amplia gama de aplicaciones en investigación científica, particularmente en el desarrollo de terapias contra el cáncer dirigidas. Su uso principal es en la síntesis de conjugados de anticuerpo-fármaco, que están diseñados para administrar fármacos citotóxicos específicamente a las células cancerosas. Este enfoque dirigido minimiza el daño a las células sanas y reduce los efectos secundarios.
Además de la terapia del cáncer, this compound se utiliza en la investigación relacionada con:
Sistemas de administración de fármacos: Explorando nuevas formas de administrar fármacos a células o tejidos específicos.
Técnicas de bioconjugación: Desarrollando métodos para unir fármacos u otras moléculas a anticuerpos u otros agentes de direccionamiento.
Estudios enzimáticos: Investigando el papel de enzimas específicas en la escisión de enlaces y la liberación de fármacos
Mecanismo De Acción
El mecanismo de acción de PDP-C1-Ph-Val-Cit implica su escisión dentro de la célula diana, lo que lleva a la liberación del fármaco unido. El enlace está diseñado para ser estable en el torrente sanguíneo pero escindido en presencia de enzimas específicas, como la catepsina B, que a menudo se sobreexpresan en las células cancerosas. Una vez escindido, el fármaco activo se libera, ejerciendo sus efectos citotóxicos en la célula diana .
Comparación Con Compuestos Similares
PDP-C1-Ph-Val-Cit es único en su diseño como enlace escindido para conjugados de anticuerpo-fármaco. Los compuestos similares incluyen:
Enlaces basados en maleimida: Estos enlaces también se utilizan en ADC, pero tienen diferentes mecanismos de escisión.
Enlaces basados en hidrazona: Estos enlaces son escindidos en condiciones ácidas y se utilizan en diferentes tipos de ADC.
Enlaces basados en disulfuro: Estos enlaces son escindidos en presencia de agentes reductores y se utilizan en varias aplicaciones de bioconjugación.
En comparación con estos enlaces, this compound ofrece ventajas específicas en términos de estabilidad y escisión dirigida, lo que lo convierte en una herramienta valiosa en el desarrollo de terapias dirigidas .
Propiedades
Fórmula molecular |
C26H37N7O5S2 |
|---|---|
Peso molecular |
591.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-amino-3-methylbutanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1 |
Clave InChI |
AAVRIGCTKXERBY-UNMCSNQZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)[C@@H](CCCNC(=O)N)C(=O)N)N |
SMILES canónico |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)




![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)


